1h,4h-octafluorobutane

説明

Historical Context of Organofluorine Chemistry and Semifluorinated Compounds

The journey to understanding compounds like 1h,4h-octafluorobutane is rooted in the long and challenging history of organofluorine chemistry.

The history of fluorine chemistry began long before the element itself was isolated. beilstein-journals.org The mineral fluorspar (calcium fluoride) was described as early as 1529 by Georgius Agricola for its use as a flux to lower the melting points of metals. google.comgoogle.comugent.be For centuries, chemists worked with fluorine compounds, such as hydrofluoric acid, without being able to isolate the highly reactive element responsible for their unique properties. google.comugent.be The extreme reactivity, corrosiveness, and toxicity of fluorine posed immense challenges, and several early experimenters were harmed in their attempts to master it. google.comgoogle.com It wasn't until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine through low-temperature electrolysis, a monumental achievement that earned him the Nobel Prize in Chemistry in 1906 and opened the door to modern organofluorine chemistry. google.comnih.gov

Moissan's success spurred the development of methods to introduce fluorine into organic molecules. google.com Early work by pioneers like Frédéric Swarts led to the development of halogen exchange reactions (the Swarts reaction), which became a vital tool for synthesizing fluorinated alkanes. Industrial organofluorine chemistry began to flourish, particularly with the introduction of chlorofluorocarbons (CFCs) like Freon in the 1920s as refrigerants. Current time information in Bangalore, IN. Over time, the methodologies for fluorination became more sophisticated and varied. Key strategies that emerged include:

Direct fluorination: Using highly reactive elemental fluorine. google.com

Electrochemical fluorination (ECF): A process that became commercially significant after World War II. beilstein-journals.org

Nucleophilic fluorination: Employing fluoride (B91410) ions to displace other groups. google.com

Electrophilic fluorination: Using reagents that deliver a positive fluorine equivalent ("F+"). google.com

The synthesis of semifluorinated alkanes was first reported in 1962. nih.gov General methods for their preparation often involve the addition of a perfluoroalkyl iodide to an alkene, followed by a dehalogenation step. nih.gov

Significance of Fluorine in Organic Chemistry and Materials Science

The incorporation of fluorine into organic molecules dramatically alters their properties, a fact that has been leveraged across numerous scientific disciplines. nih.gov Fluorine is the most electronegative element, and its bond with carbon is one of the strongest in organic chemistry. beilstein-journals.orgacs.org This C-F bond imparts high thermal stability and chemical inertness. nih.gov

The unique properties conferred by fluorine lead to a wide range of applications:

Pharmaceuticals and Agrochemicals: Fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity, making it a common strategy in drug design. biosynth.com An estimated 20% of pharmaceuticals contain at least one fluorine atom. biosynth.com

Materials Science: Fluorinated polymers, or fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their high-performance characteristics, including resistance to heat and chemicals, and low friction surfaces. beilstein-journals.orgnih.govnih.gov

Advanced Fluids: The stability and specific physical properties of fluorinated compounds make them suitable as refrigerants, solvents, and fire extinguishing agents. google.com

Classification and Nomenclature of Partially Fluorinated Hydrocarbons

Organofluorine compounds are broadly classified based on the extent and pattern of fluorination. This compound belongs to the category of partially fluorinated or semifluorinated alkanes (SFAs). nih.gov These are linear diblock molecules featuring a perfluorinated segment and a hydrogenated segment, with the general structure F(CF₂)n(CH₂)mH. nih.gov

It is crucial to distinguish between different classes of fluorinated hydrocarbons:

Partially Fluorinated/Semifluorinated Alkanes (SFAs): These compounds, like this compound, contain at least one C-H bond and a segment where all hydrogens have been replaced by fluorine. They are distinct in having both hydrogenated and perfluorinated parts within the same molecule.

Perfluorocarbons (PFCs): In these compounds, all hydrogen atoms on the carbon skeleton are replaced by fluorine atoms (e.g., perfluorobutane, C₄F₁₀). scirp.orgacs.org They are characterized by extreme stability and inertness. acs.org

Hydrofluorocarbons (HFCs): This is a broader category of anthropogenic gases where hydrogen atoms in a hydrocarbon have been partially replaced by fluorine. chem-tools.comurfu.ru While this compound is technically an HFC (it is also designated HFC-338pcc), the term "semifluorinated alkane" more specifically describes its distinct block structure. google.com

Research Landscape for this compound within Semifluorinated Alkanes

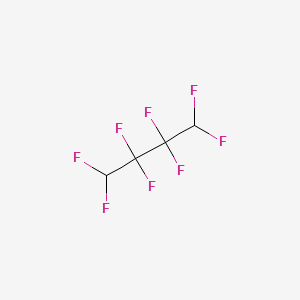

This compound (CAS Number: 377-36-6) is a liquid at room temperature with a boiling point of approximately 45°C. google.com Its molecular structure consists of a central chain of four carbons where the internal carbons are fully fluorinated and the terminal carbons each bear a hydrogen atom. A known method for its synthesis involves refluxing the potassium salt of perfluoroadipic acid in ethylene (B1197577) glycol. google.com

Research into this compound and its applications has highlighted its utility in several areas:

Polymerization Media: A significant research application is its use as a medium for suspension polymerization. It has been successfully used with Ziegler-Natta catalysts to synthesize ultra-high-molecular-weight polyolefins at near-ambient temperatures. beilstein-journals.orgbeilstein-journals.org This method facilitates easy isolation of the resulting polymer products.

Industrial Fluids: Due to its chemical inertness and physical properties, it has been proposed for use as a cleaning agent, particularly for delicate electronic equipment. Other potential applications include roles as a refrigerant, aerosol propellant, and fire extinguishing agent. google.com

Functional Additives: Predictive models based on its structure suggest a high probability of it functioning as a flame retardant and an emulsion stabilizer.

The table below summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₂F₈ |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 377-36-6 |

| Melting Point | -79 °C |

| Boiling Point | 41-45 °C |

| Density | 1.453 - 1.56 g/cm³ |

| Synonyms | HFC-338pcc, 1,4-Dihydrooctafluorobutane, 1H,4H-Perfluorobutane |

Compound Index

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFXAVIFCLZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073900 | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-36-6 | |

| Record name | Butane, 1,1,2,2,3,3,4,4-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 1h,4h Octafluorobutane

Synthetic Methodologies for Partially Fluorinated Alkanes

The introduction of fluorine into an alkane backbone can dramatically alter its physical and chemical properties. For a compound like 1H,4H-octafluorobutane, where specific hydrogen atoms remain, the synthetic strategy must be carefully chosen to control the degree and regioselectivity of fluorination.

Direct Fluorination Techniques and Reagents

Direct fluorination involves the reaction of a hydrocarbon with elemental fluorine (F₂). This method is characterized by its high exothermicity and the extreme reactivity of fluorine gas, which often leads to a lack of selectivity and can result in complex product mixtures and even explosions if not properly controlled. dtic.mil

For the synthesis of partially fluorinated alkanes, controlling the reaction conditions is paramount. This typically involves using a diluted stream of fluorine in an inert gas, low temperatures, and specialized reactors that allow for efficient heat dissipation. The reaction proceeds via a free-radical chain mechanism, where the initiation step involves the homolytic cleavage of the F-F bond. The propagation steps then involve the abstraction of a hydrogen atom from the alkane by a fluorine radical, followed by the reaction of the resulting alkyl radical with another molecule of fluorine.

Due to the high reactivity of fluorine radicals, the selectivity for abstracting a specific hydrogen atom is low. In the case of butane (B89635), direct fluorination would likely produce a mixture of various fluorinated butanes, including isomers of octafluorobutane, as well as more and less fluorinated products. Achieving a high yield of a specific isomer like this compound through this method is challenging.

Table 1: Key Aspects of Direct Fluorination of Alkanes

| Feature | Description |

| Reagent | Elemental Fluorine (F₂) |

| Mechanism | Free-radical chain reaction |

| Key Challenges | High exothermicity, low selectivity, safety concerns |

| Control Measures | Dilution with inert gas, low temperatures, specialized reactors |

Electrochemical Fluorination (Simons Process)

Electrochemical fluorination (ECF), commonly known as the Simons process, is a widely used industrial method for the production of perfluorinated organic compounds. wikipedia.orgnih.govnih.govpsu.edu The process involves the electrolysis of an organic substrate dissolved or suspended in anhydrous hydrogen fluoride (B91410) (aHF) at a nickel anode. wikipedia.orgnih.govnih.govpsu.edu

The exact mechanism of the Simons process is still a subject of debate, but it is generally accepted that it does not involve the generation of free elemental fluorine. nih.gov Instead, the process is believed to proceed through the formation of a high-valent nickel fluoride layer on the surface of the anode, which acts as the fluorinating agent. nih.gov This layer is often described as containing Ni(III) or Ni(IV) species. The organic substrate is thought to adsorb onto this nickel fluoride layer, where the hydrogen atoms are successively replaced by fluorine atoms.

A significant challenge in using the Simons process for the synthesis of partially fluorinated alkanes is controlling the extent of fluorination. The process typically favors perfluorination, leading to the replacement of all hydrogen atoms. Achieving partial and selective fluorination to obtain a specific compound like this compound requires careful control of reaction parameters such as voltage, current density, temperature, and substrate concentration. In some cases, partially fluorinated products can be obtained, but often as part of a mixture that requires separation. nih.gov

The Simons process is a cornerstone of the fluorochemical industry, used for the large-scale production of a variety of perfluorinated compounds, including perfluoroalkanes, perfluoroamines, and perfluoroethers. wikipedia.orgnih.govnih.govpsu.edu Its scalability is a major advantage, allowing for the continuous production of these materials. The process is particularly well-suited for producing highly stable and inert fluids, lubricants, and electronic coolants. While primarily used for perfluorination, with careful optimization, it can be adapted for the synthesis of some partially fluorinated compounds of industrial interest. nih.govresearchgate.net

Table 2: Overview of the Simons Process

| Parameter | Description |

| Electrolyte | Anhydrous Hydrogen Fluoride (aHF) |

| Anode Material | Nickel |

| Typical Products | Perfluorinated organic compounds |

| Advantages | Scalability, production of highly stable compounds |

| Challenges for Partial Fluorination | Tendency towards perfluorination, control of selectivity |

Transition Metal-Catalyzed Fluorination

In recent years, transition metal-catalyzed C-H fluorination has emerged as a powerful tool for the selective introduction of fluorine atoms into organic molecules. springernature.comnih.govacs.orgresearchgate.net These methods offer the potential for high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional fluorination techniques.

Palladium-catalyzed C-H fluorination has been a significant area of research. springernature.comnih.govacs.orgresearchgate.net These reactions typically involve a palladium catalyst that facilitates the cleavage of a C-H bond and the subsequent formation of a C-F bond. A variety of fluorinating agents can be used, including electrophilic sources like Selectfluor and nucleophilic sources such as metal fluorides.

The mechanism of palladium-catalyzed C-H fluorination can vary depending on the specific catalyst system and substrate. One common pathway involves the oxidative addition of a C-H bond to a Pd(II) center, followed by reductive elimination to form the C-F bond and regenerate the catalyst. Directing groups are often employed to achieve high regioselectivity, guiding the catalyst to a specific C-H bond.

For a simple alkane like butane, achieving selective fluorination at the terminal positions to form this compound would be a significant challenge for current palladium-catalyzed methods. Most successful examples of palladium-catalyzed alkane fluorination involve more complex substrates with directing groups or activated C-H bonds. The development of catalysts capable of selectively functionalizing the C-H bonds of simple alkanes is an ongoing area of research. acs.org

Table 3: Characteristics of Palladium-Catalyzed C-H Fluorination

| Feature | Description |

| Catalyst | Palladium complexes |

| Fluorinating Agents | Electrophilic (e.g., Selectfluor) or Nucleophilic (e.g., AgF) |

| Key Advantage | High potential for selectivity (chemo-, regio-, stereo-) |

| Common Strategy for Selectivity | Use of directing groups |

| Current Limitation | Challenging for simple, unactivated alkanes |

Copper-Catalyzed Fluorination

Copper-catalyzed reactions have emerged as a cost-effective and promising avenue for the formation of carbon-fluorine (C-F) bonds, particularly for aryl fluorides. rsc.org These methods offer an alternative to more expensive palladium and silver-based systems. rsc.org The general approach often involves the cross-coupling of aryl halides or the direct fluorination of C-H bonds. nih.govrsc.org

In a typical catalytic cycle, a Cu(I) species undergoes oxidative addition with an aryl halide. rsc.org Mechanistic studies suggest the involvement of a Cu(I)/Cu(III) cycle. rsc.org The presence of a directing group, such as a pyridyl group, can be essential to stabilize the copper catalyst and facilitate the reaction. rsc.org The final C-F bond is formed via reductive elimination from an ArCu(III)-F intermediate. rsc.org While much of the research focuses on aromatic systems, the principles of using copper to mediate fluoride transfer are a key aspect of modern fluorination chemistry. researchgate.net

Table 1: Overview of Copper-Catalyzed Fluorination

| Catalyst/Reagent | Fluoride Source | Substrate Type | Key Feature |

|---|---|---|---|

| CuI | AgF | Benzoic acid derivatives, Benzylamine derivatives | Directing group-assisted C-H fluorination. nih.gov |

| [Cu(OTf)]₂·PhMe | CsF | α-diazoesters | Asymmetric fluorination using chiral ligands. nih.gov |

Iridium Catalysis in Allylic Fluorination

Iridium-catalyzed asymmetric allylic fluorination provides a powerful method for synthesizing enantioenriched allylic fluorides. nih.gov This strategy typically employs an iridium(I) catalyst in conjunction with a nucleophilic fluoride source, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF). nih.govmorressier.com The reaction proceeds via the substitution of a leaving group on an allylic substrate. nih.gov

A key innovation in this area is the use of allylic trichloroacetimidates as substrates. nih.gov The trichloroacetimidate (B1259523) group serves as an excellent leaving group and also plays a crucial role as a ligand during the catalytic cycle. nih.gov This methodology allows for the conversion of racemic starting materials into highly enantioenriched products through a dynamic kinetic asymmetric transformation (DYKAT) process. nih.gov The versatility of this method has been demonstrated in the synthesis of complex molecules, including neuroprotective agents and prostaglandins, and has been adapted for radiofluorination with fluorine-18 (B77423) for applications in Positron Emission Tomography (PET). morressier.comnih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Fluorination

N-Heterocyclic carbenes (NHCs) have been established as a robust and versatile class of organocatalysts in organic synthesis. rsc.orgresearchgate.net Their application in fluorination and fluoroalkylation reactions represents an important strategy for accessing a wide variety of fluorine-containing molecules. rsc.org NHCs are known for their strong σ-donating properties and their ability to be modified sterically and electronically, which allows for fine-tuning of their catalytic activity. man.ac.uk

In fluorination reactions, NHCs can exhibit versatile reactivity, including facilitating umpolung (polarity reversal) of carbonyl compounds. researchgate.net This allows for the nucleophilic attack of an acyl anion equivalent on an electrophilic fluorine source. Research in this area has focused on developing new NHC-based catalytic systems for transformations using various fluorinating and fluoroalkylating reagents. rsc.org The use of fluorinated NHC ligands, which possess unique electronic and steric properties, is also an active area of investigation. man.ac.uk

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a fundamental strategy for introducing fluorine into organic molecules. This approach involves the displacement of a leaving group by a fluoride ion (F⁻) in a traditional Sₙ2 or SₙAr mechanism. acsgcipr.orgucla.edu Common nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org

A significant challenge in nucleophilic fluorination is the low reactivity of the fluoride ion in solution due to its high charge density and strong solvation. To overcome this, reactions are often conducted in polar aprotic solvents, and phase-transfer catalysts are employed to enhance the solubility and nucleophilicity of the fluoride source. acsgcipr.orgmdpi.com More recent strategies involve the use of organocatalysts, such as organoboranes, which can act as phase-transfer catalysts by forming fluoroborate salts that are more soluble and reactive. rsc.orgchemrxiv.org The reactivity in these systems is influenced by the fluoride affinity of the borane (B79455) and the nature of the counter-ion interactions. rsc.org

Synthesis from Fluorinated Building Blocks

An alternative to direct fluorination is the use of fluorinated building blocks. researchgate.net This synthetic strategy involves incorporating small, pre-fluorinated molecules into a larger molecular framework. youtube.com This approach can be simpler and offer higher regioselectivity compared to direct fluorination methods, which sometimes suffer from a lack of selectivity and harsh reaction conditions. researchgate.net

A wide array of fluorinated building blocks are commercially available or can be readily prepared. researchgate.net These include fluoroalkyl-substituted carbonyl compounds and compounds with fluorine-containing multiple bonds. researchgate.net These precursors can then be used in various organic reactions, such as cyclizations and cross-coupling reactions, to construct more complex fluorinated molecules. researchgate.net The use of building blocks is a cornerstone of modern organofluorine chemistry, facilitating the development of new pharmaceuticals, agrochemicals, and materials. youtube.comtcichemicals.com

Specific Synthetic Routes for this compound

Detailed, step-by-step synthetic procedures for this compound (also known as 1,1,2,2,3,3,4,4-octafluorobutane) are not prominently published in readily accessible scientific literature, likely due to their proprietary nature within industrial chemistry. nih.gov However, plausible synthetic pathways can be postulated based on established fluorination methodologies.

One potential route involves the exhaustive fluorination of a C4 precursor containing oxygen functional groups at the 1 and 4 positions, such as 1,4-butanediol (B3395766) or succinic acid derivatives. A deoxofluorination strategy, employing a potent fluorinating agent like sulfur tetrafluoride (SF₄) or modern, safer alternatives, could be used to replace the hydroxyl or carbonyl oxygen atoms with fluorine atoms.

Another conceivable approach is the electrochemical fluorination (ECF), or the Simons process, of butane or butene. In this process, the hydrocarbon is electrolyzed in anhydrous hydrogen fluoride, leading to the replacement of multiple hydrogen atoms with fluorine. This method is known for producing perfluorinated compounds, but under controlled conditions, it might yield partially fluorinated products. The resulting mixture of isomers would then require purification to isolate the desired this compound.

Finally, a building block approach could be employed, for example, by coupling two C2 fluorinated synthons. While speculative, these routes are based on fundamental and widely practiced fluorination techniques in organic synthesis. scribd.comcognitoedu.org

Derivatization Reactions and Functional Group Transformations

Detailed research into the derivatization and functional group transformations specifically for this compound did not yield specific documented reaction pathways in the publicly available scientific literature. This suggests that this particular fluorinated alkane may not be a common starting material for further chemical synthesis, or such transformations are not widely reported.

In general, the carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds, including saturated fluoroalkanes like this compound, relatively inert and challenging to functionalize directly. The high electronegativity of fluorine atoms also significantly influences the reactivity of adjacent C-H bonds, though specific activation methods can sometimes be employed for derivatization.

Further research would be required to determine potential, as yet undocumented, derivatization strategies for this compound.

Sustainable Synthesis Considerations for Fluorinated Compounds

The synthesis of fluorinated compounds, such as this compound, is an area of increasing focus for sustainable and green chemistry initiatives. The unique properties of organofluorine compounds make them valuable in numerous applications, but their synthesis and potential environmental impact necessitate the adoption of more sustainable practices.

Challenges in Raw Material Supply Chains for Fluorinated Compounds

The supply chain for fluorinated compounds faces several significant challenges, from the sourcing of raw materials to the global distribution of the final products. These challenges can impact the availability and cost of compounds like this compound.

Major Challenges in the Fluorinated Compound Supply Chain

| Challenge | Description |

|---|---|

| Regulatory Compliance | The chemical industry is subject to a complex and ever-evolving web of international, national, and local regulations. elchemy.com This includes regulations on the production, transportation, and use of certain chemicals, which can vary significantly across different jurisdictions. |

| Geopolitical Risks and Trade Restrictions | Geopolitical tensions and trade disputes can lead to tariffs, sanctions, and other trade barriers that disrupt the flow of raw materials and finished products across borders. elchemy.com |

| Transportation and Logistics Bottlenecks | The transportation of chemicals often requires specialized handling and equipment, making it susceptible to disruptions in global logistics, such as port congestion and shipping container shortages. elchemy.com |

| Raw Material Availability and Sourcing | The primary source of fluorine for the chemical industry is fluorspar (calcium fluoride). The geographic concentration of fluorspar mining and processing can create supply chain vulnerabilities. mordorintelligence.com |

| Price Volatility | The prices of raw materials and energy are subject to market fluctuations, which can impact the production costs of fluorinated compounds. parkoursc.com |

| Sustainability and Environmental Pressures | There is increasing pressure from regulators and consumers for more sustainable and environmentally friendly products and manufacturing processes. This includes a focus on reducing greenhouse gas emissions and minimizing the use of hazardous substances. elchemy.commordorintelligence.com |

The chemical industry is actively working to address these challenges by diversifying supply chains, investing in new technologies to improve efficiency and reduce environmental impact, and developing more sustainable products. parkoursc.commordorintelligence.com

Computational and Theoretical Studies of 1h,4h Octafluorobutane

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations have proven to be a powerful tool for exploring the dynamic behavior of fluorinated alkanes, offering a window into their complex interactions at interfaces and in bulk phases.

Interfacial Behavior and Self-Assembly of Perfluoroalkylalkanes

Semifluorinated alkanes (SFAs), such as 1H,4H-octafluorobutane, are known for their interesting interfacial behavior due to the distinct properties of their fluorinated and hydrogenated segments. MD simulations have been instrumental in elucidating the self-assembly of these molecules at various interfaces.

Research on perfluoroalkylalkanes has shown that these molecules can spontaneously form organized structures, such as monolayers and micelles, at liquid-vapor and liquid-liquid interfaces. The driving force for this self-assembly is the tendency of the fluorinated and hydrogenated segments to minimize contact with each other and with the surrounding medium. At an air-water interface, for example, the hydrocarbon tail will preferentially interact with the water phase, while the fluorocarbon segment will be directed towards the air. This orientation leads to the formation of stable and well-ordered monolayers.

Aggregation Phenomena in Fluorinated Alkane Clusters

In bulk solutions, semifluorinated alkanes exhibit a tendency to aggregate, a phenomenon that has been investigated through molecular dynamics simulations. These studies reveal that SFAs form small, weakly bound aggregates in both hydrocarbon and fluorocarbon solvents.

Experimental and theoretical data on SFAs with the general structure F(CF₂)n(CH₂)mH indicate that they are weakly amphiphilic. This characteristic leads to the formation of small aggregates with aggregation numbers typically in the range of 2 to 10 molecules. acs.org The aggregation is driven by the unfavorable interaction between the fluorinated and hydrogenated segments of the SFA molecules and the solvent.

| Property | Value Range | Solvent |

| Aggregation Number | 2-10 | Hydrocarbon/Fluorocarbon |

Force Field Development and Validation for Fluorinated Systems

Accurate molecular dynamics simulations are critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. For fluorinated systems, the development and validation of reliable force fields are of particular importance.

The Optimized Potentials for Liquid Simulations (OPLS) force field, specifically the OPLS-AA (All-Atom) variant, is widely used for simulations of organic and biomolecular systems. nih.govsemanticscholar.orgucsb.eduscience.gov This force field has been parameterized and refined for a variety of molecules, including alkanes. nih.govsemanticscholar.orgucsb.edu The parameterization process for fluorinated alkanes involves fitting the force field parameters to reproduce experimental data, such as liquid densities and heats of vaporization, as well as high-level quantum chemical calculations of conformational energies.

The development of accurate force field parameters for the fluorinated and hydrocarbon segments of molecules like this compound is essential for predictive simulations of their behavior. These parameters include terms for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, bonding, and conformational energetics of molecules, complementing the dynamic picture offered by molecular dynamics simulations.

Electronic Structure and Bonding Analysis

Conformational Analysis and Energetics

The conformational landscape of this compound is determined by the rotational barriers around its C-C bonds. Quantum chemical calculations are the primary tool for investigating these conformational preferences and the associated energy differences.

The torsional parameters within force fields like OPLS-AA are often derived from or validated against quantum chemical calculations of the rotational energy profiles of small model compounds. ucsb.edu For the hydrocarbon segment of this compound, the conformational energetics are well-described by standard alkane parameters, which have been refined to accurately reproduce the relative energies of anti and gauche conformers. nih.gov The fluorocarbon segment introduces more complex conformational behavior due to the larger size and electrostatic repulsion of the fluorine atoms.

While a detailed conformational analysis of this compound is not available, studies on similar fluorinated alkanes provide insights into the likely preferred conformations and the energy barriers between them. These calculations are crucial for developing accurate force fields for use in molecular dynamics simulations.

Computational Approaches for Environmental Fate Prediction

The environmental fate of this compound, a highly fluorinated compound, is significantly influenced by its partitioning behavior between different environmental compartments and its susceptibility to degradation processes. Due to the challenges and costs associated with experimental studies, computational models have become indispensable tools for predicting these key characteristics. These models provide valuable insights into the compound's distribution in the environment and its potential for long-range transport and persistence.

Modeling Partitioning Behavior of Highly Fluorinated Compounds

The partitioning of a chemical compound between air, water, soil, and biota is governed by its physicochemical properties. For highly fluorinated compounds like this compound, key parameters include the air-water partition constant (Kaw) and the octanol-water partition constant (Kow). Computational methods are frequently employed to estimate these values, which are crucial inputs for multimedia environmental fate models.

The air-water partition constant (Kaw), often expressed as its logarithm (log Kaw), describes the equilibrium distribution of a compound between the air and water phases. It is a critical parameter for assessing the potential for atmospheric transport and removal from the atmosphere via wet deposition.

Interactive Data Table: Atmospheric Lifetime of HFC-356mff

| Parameter | Value (years) | Source |

| Atmospheric Lifetime | 8.3 - 8.9 | uliege.beunep.org |

| Atmospheric Lifetime | 7.9 | ipcc.chinpe.br |

| Atmospheric Lifetime | 8.1 - 8.9 | noaa.gov |

Note: The atmospheric lifetime is an indicator of the compound's persistence in the atmosphere and is influenced by its partitioning behavior and degradation rates.

The octanol-water partition constant (Kow), typically reported as its logarithm (log Kow), is a measure of a compound's lipophilicity or hydrophobicity. It is a key parameter for predicting the bioaccumulation potential of a substance in fatty tissues of organisms.

Direct experimental data for the Kow of this compound is scarce. However, computational methods provide reliable estimates. The PubChem database lists a computed XLogP3-AA value for the isomeric compound 1,1,2,2,3,3,4,4-octafluorobutane. Given the structural similarity, this value can serve as a reasonable approximation for this compound. The predicted log Kow value suggests a moderate potential for bioaccumulation.

Interactive Data Table: Predicted Octanol-Water Partition Constant (log Kow)

| Compound | Predicted log Kow (XLogP3-AA) | Source |

| 1,1,2,2,3,3,4,4-octafluorobutane (isomer) | 3.3 | PubChem |

Note: This value is for an isomer and serves as an estimate for this compound.

Degradation Pathway Prediction and Kinetic Modeling

The persistence of a chemical in the environment is determined by its resistance to degradation processes. For highly fluorinated compounds, the strong carbon-fluorine bonds present a significant barrier to breakdown. smolecule.com Computational studies are crucial for predicting potential degradation pathways and the kinetics of these reactions.

This compound is characterized by its high thermal and chemical stability, a common feature of heavily fluorinated compounds. smolecule.com This stability indicates a resistance to rapid degradation under normal environmental conditions. While specific computational studies detailing the degradation pathways and kinetic modeling for this compound were not identified in the reviewed literature, general principles of atmospheric chemistry of hydrofluorocarbons (HFCs) can be applied. The primary atmospheric removal process for HFCs is reaction with hydroxyl radicals (•OH). However, the rate of this reaction is often slow, contributing to their long atmospheric lifetimes.

The lack of specific degradation models for this compound highlights a gap in the current scientific understanding of its environmental fate. Further computational research, potentially employing quantum chemical methods, would be beneficial to elucidate its reaction mechanisms with atmospheric oxidants and to develop accurate kinetic models for predicting its long-term environmental behavior.

Environmental Fate and Transport of 1h,4h Octafluorobutane

Environmental Persistence and Degradation Pathways

The persistence of 1h,4h-octafluorobutane in the environment is largely due to the strength of the carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. This inherent stability makes the compound resistant to many natural degradation processes.

The primary degradation pathway for hydrofluorocarbons in the atmosphere is through reaction with hydroxyl (OH) radicals. fluorocarbons.orgclimatechangewriters.com This process is the dominant sink for most HFCs, ultimately determining their atmospheric lifetime. fluorocarbons.orgnih.gov While a specific atmospheric lifetime for this compound has not been reported, HFCs in general have atmospheric lifetimes ranging from a few years to decades. climatechangewriters.comccacoalition.orgpsu.edu

The degradation is initiated by the abstraction of a hydrogen atom from one of the C-H bonds by an OH radical, as these bonds are significantly weaker than the C-F or C-C bonds within the molecule. For this compound (CHF2-CF2-CF2-CHF2), the reaction would proceed as follows:

CHF2-CF2-CF2-CHF2 + •OH → •CF2-CF2-CF2-CHF2 + H2O

This initial reaction creates a fluoroalkyl radical, which then undergoes a series of further reactions in the presence of oxygen, ultimately leading to the breakdown of the molecule.

Following the initial reaction with hydroxyl radicals, the resulting fluoroalkyl radical is expected to react with molecular oxygen (O2) to form a peroxy radical. This radical can then undergo further reactions, leading to the cleavage of the carbon-carbon backbone.

While specific degradation products for this compound have not been experimentally identified, based on the known atmospheric chemistry of other HFCs, the process is predicted to yield smaller, highly oxidized, and stable fluorinated compounds. The fragmentation of the four-carbon chain would likely lead to the formation of carbonyl fluorides, which rapidly hydrolyze in the presence of atmospheric water to form perfluorinated carboxylic acids (PFCAs).

Given the structure of this compound, it is plausible that its degradation could yield trifluoroacetic acid (TFA), among other short-chain PFCAs. TFA is known for its high stability and persistence in aquatic environments.

Environmental Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients. These parameters determine whether the substance will predominantly reside in the air, water, or soil. For this compound, specific experimental data is limited, but its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C4H2F8 | - |

| Molecular Weight | 202.05 g/mol | - |

| log Kow (Octanol-Water Partition Coefficient) | 3.3 (Estimated) | PubChem |

| Water Solubility | Low (Estimated) | smolecule.com |

| Vapor Pressure | High (Inferred) | smolecule.com |

| Henry's Law Constant | High (Estimated) | - |

| log Koc (Soil Organic Carbon-Water (B12546825) Partition Coefficient) | 2.85 (Estimated) | Calculated from log Kow |

Note: Many values are estimated or inferred due to a lack of direct experimental data for this specific compound.

The properties of this compound strongly suggest that it will partition primarily into the atmosphere upon release. HFCs are generally volatile compounds with high vapor pressures and low water solubility. smolecule.com A high Henry's Law constant, which can be inferred from these properties, indicates a strong tendency to move from water to air.

Therefore, the majority of this compound in the environment is expected to be found in the gas phase in the troposphere. Its low water solubility limits its accumulation in aquatic systems. smolecule.com Any presence in soil would likely be transient, with volatilization being the dominant removal process from this compartment.

The tendency of a chemical to adsorb to soil and sediment is often quantified by the soil organic carbon-water partition coefficient (Koc). A specific Koc value for this compound is not available. However, it can be estimated from its octanol-water partition coefficient (log Kow). Using the estimated log Kow of 3.3, a log Koc value can be calculated using established regression equations, yielding an approximate log Koc of 2.85.

This estimated Koc value suggests that this compound has a low to moderate potential for adsorption to soil and sediment organic matter. According to classification schemes, this would categorize its mobility in soil as medium to low. However, due to its high volatility, any adsorption to soil particles is likely to be counteracted by its strong tendency to volatilize back into the atmosphere.

Long-Range Environmental Transport Potential

The long-range environmental transport potential of a chemical substance is significantly influenced by its atmospheric lifetime. Compounds that persist in the atmosphere for extended periods can be transported over vast distances from their emission sources. For this compound, also known as HFC-338pcc, its atmospheric lifetime is a key indicator of its potential for global distribution.

Research has estimated the atmospheric lifetime of this compound to be approximately 11.4 to 14.0 years. This substantial persistence in the atmosphere allows for its widespread distribution across the globe, far from its points of origin.

Another critical factor in assessing the environmental impact of a substance is its Global Warming Potential (GWP), which measures its contribution to global warming relative to carbon dioxide (CO2). The 100-year GWP is a standard metric used in regulatory frameworks, such as that established by the Intergovernmental Panel on Climate Change (IPCC). While the IPCC's Fourth Assessment Report (AR4) provides GWP values for a wide array of hydrofluorocarbons, a specific 100-year GWP value for this compound (HFC-338pcc) is not explicitly listed. ghgprotocol.orgghgprotocol.org This indicates that at the time of the report's publication, either the data was not available or the compound was not among the most commonly assessed hydrofluorocarbons.

Interactive Data Table: Atmospheric Lifetime of this compound

| Chemical Compound | Atmospheric Lifetime (Years) |

| This compound | 11.4 - 14.0 |

Users can sort the data by clicking on the table headers.

Bioaccumulation and Biotransformation in Organisms

The potential for a chemical to accumulate in living organisms and undergo transformation is a critical aspect of its environmental risk profile. This section would typically detail the processes of uptake, accumulation, metabolic breakdown, and potential magnification in the food web.

However, a comprehensive search of publicly available scientific literature reveals a significant lack of specific data for this compound in these areas. While general information exists for other per- and polyfluoroalkyl substances (PFAS), the user's strict requirement to focus solely on this compound means that such analogous data cannot be presented here.

There is currently no specific information available in the scientific literature detailing the mechanisms of uptake and accumulation of this compound in organisms.

Detailed research on the biotransformation pathways of this compound and the identification of its metabolites in any organism could not be located in the available scientific literature.

There are no specific studies available that investigate the food web magnification potential of this compound. Therefore, its capacity to biomagnify through trophic levels remains uncharacterized.

Toxicological and Ecotoxicological Research on Partially Fluorinated Butanes

Ecotoxicity to Aquatic and Terrestrial Organisms

Research on the ecotoxicity of 1H,4H-octafluorobutane to aquatic and terrestrial organisms is limited. To provide an indication of the potential environmental impact of partially fluorinated butanes, data from structurally similar hydrofluorocarbons (HFCs) are often used as surrogates in environmental risk assessments.

Acute and Chronic Ecotoxicity Studies

For many HFCs, the potential for aquatic toxicity is considered to be low due to their low water solubility and high volatility. The following table provides a summary of aquatic toxicity data for a related, though structurally different, fluorinated butane (B89635), which can serve as an illustrative example of the ecotoxicity of such compounds.

| Test Organism | Exposure Duration | Endpoint | Result (mg/L) | Reference Compound |

| Fish (Zebrafish) | 96 hours | LC50 | > 100 | HFC-134a |

| Aquatic Invertebrate (Daphnia magna) | 48 hours | EC50 | > 100 | HFC-134a |

| Algae (Pseudokirchneriella subcapitata) | 72 hours | EC50 | > 100 | HFC-134a |

This interactive data table is based on representative data for a related HFC and is for illustrative purposes only. Specific data for this compound is not available.

Effects on Microbial Communities

The impact of this compound on microbial communities, such as those in soil and water, has not been extensively studied. The high chemical stability of many fluorinated compounds suggests that they are likely to be resistant to microbial degradation. This persistence can lead to their accumulation in the environment, although the specific effects on microbial population dynamics and function are largely unknown. The lack of data in this area is a significant gap in the environmental risk assessment of this and other related HFCs.

Human Health Considerations of Hydrofluorocarbons (HFCs)

The human health effects of HFCs are primarily understood through studies on more common compounds within this class. The main route of human exposure is inhalation, particularly in occupational settings.

Occupational Exposure Assessment

No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States or equivalent organizations in the European Union. osha.govontario.ca

In the absence of specific OELs, workplace exposure is often managed by adhering to the limits set for more well-studied HFCs and by implementing good occupational hygiene practices. The primary health concerns associated with high concentrations of HFCs are potential cardiac sensitization and central nervous system effects. The following table lists OELs for some other HFCs.

| Compound | TWA (8-hour) | STEL (15-minute) | Regulatory Body |

| HFC-134a | 1000 ppm | - | ACGIH |

| HFC-152a | 1000 ppm | - | ACGIH |

| HFC-125 | 1000 ppm | - | ACGIH |

This interactive data table provides examples of OELs for other HFCs and is for informational purposes. No OEL has been established for this compound.

Risk Assessment Methodologies for Fluorinated Compounds

The risk assessment of fluorinated compounds like this compound presents unique challenges due to their chemical properties and the limited availability of toxicological data. nih.gov

Challenges in Assessing Emerging Fluorinated Compounds

A significant challenge in the risk assessment of emerging fluorinated compounds is the scarcity of empirical data on their environmental fate, toxicity, and potential for bioaccumulation. epa.gov For many new or low-volume production HFCs, risk assessments often rely on data from analogous compounds and quantitative structure-activity relationship (QSAR) models. epa.gov However, the applicability of these models to highly fluorinated substances can be uncertain.

Furthermore, the persistence of these compounds means that even low levels of release could lead to long-term environmental accumulation, the consequences of which are difficult to predict. epa.gov The potential for the formation of persistent degradation products also complicates risk assessment. epa.gov Addressing these challenges requires a concerted effort in research to generate the necessary data and refine assessment methodologies for this growing class of chemicals. nih.gov

Analytical Methodologies for 1h,4h Octafluorobutane Detection and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1H,4H-octafluorobutane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the atomic arrangement within a molecule. For fluorinated compounds like this compound, ¹⁹F NMR is an especially informative technique. thermofisher.com

The ¹⁹F nucleus has a spin of ½ and a high magnetogyric ratio, making it highly sensitive for NMR experiments. The ¹⁹F NMR spectrum of this compound would be expected to show distinct signals corresponding to the different fluorine environments in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide a wealth of structural information. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR helps to resolve signals from different fluorine atoms, even those in similar electronic environments. thermofisher.com

Due to the symmetry in the this compound molecule (CHF₂-CF₂-CF₂-CHF₂), two primary signals would be anticipated in its ¹⁹F NMR spectrum. The fluorine atoms on the terminal carbons (-CHF₂) would be chemically equivalent, as would the fluorine atoms on the internal carbons (-CF₂-). The coupling between adjacent, non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) would lead to complex splitting patterns that can be analyzed to confirm the compound's structure. nih.govresearchgate.net

Table 1: Predicted ¹⁹F NMR Spectral Features for this compound

| Fluorine Environment | Predicted Multiplicity | Coupling Interactions |

| -CHF₂ | Triplet of Triplets | Coupling to adjacent -CF₂- group and geminal -H |

| -CF₂- | Triplet of Triplets | Coupling to adjacent -CHF₂ group and adjacent -CF₂- group |

This is a predicted table based on general NMR principles. Actual spectra may show more complex, higher-order effects.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands associated with the vibrations of its carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds.

The C-F bond stretches typically appear in the region of 1000-1400 cm⁻¹, and these absorptions are usually the most intense peaks in the spectrum of a fluorinated compound. The presence of multiple fluorine atoms results in a series of strong, complex bands in this region. The C-H stretching vibrations for the two C-H bonds in this compound would be expected to appear around 2900-3000 cm⁻¹. masterorganicchemistry.com The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a unique pattern of absorptions (including C-F and C-C bond vibrations) that can be used to definitively identify the compound. docbrown.info Vapor-phase IR spectra for this compound are available in spectral databases. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Bond Type | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-F | Stretch | 1000 - 1400 | Strong, Complex Bands |

| C-H | Stretch | 2900 - 3000 | Medium to Weak |

| C-C | Stretch | Fingerprint Region | Variable |

Mass Spectrometry (MS) is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

When this compound is analyzed by MS, it will first be ionized to form a molecular ion (M⁺). The mass of this molecular ion peak would correspond to the molecular weight of the compound (202.05 g/mol ). nih.gov Subsequently, this molecular ion will undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a reproducible fingerprint of the molecule. Common fragmentation pathways for fluorocarbons involve the cleavage of C-C and C-F bonds and the loss of fluorine atoms or small fluorinated fragments (e.g., CF₃, C₂F₅). The specific fragmentation pattern of this compound provides definitive evidence for its identity. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are used to separate components of a mixture, allowing for the isolation and quantification of a specific compound like this compound.

Gas Chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds, making it ideally suited for this compound. In GC, a gaseous sample is transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column.

The retention time—the time it takes for the compound to travel through the column—is a characteristic property that can be used for identification under a specific set of experimental conditions. Due to its volatility, this compound can be readily analyzed by GC. When coupled with a detector, such as a mass spectrometer (GC-MS), GC provides both separation and definitive identification of the compound. nih.gov This combination is powerful for analyzing complex mixtures and quantifying the amount of this compound present.

Liquid Chromatography (LC) separates compounds in a liquid mobile phase. While extremely versatile for a wide range of chemical analyses, LC is generally not the preferred method for analyzing highly volatile, non-polar, low-molecular-weight compounds like this compound. Such compounds have limited solubility and interaction with typical LC stationary phases, leading to poor retention and separation. Gas chromatography is significantly more effective and efficient for the analysis of hydrofluorocarbons. Therefore, the application of LC for the direct analysis of this compound is uncommon.

Method Development for Environmental and Biological Matrices

The detection and characterization of this compound in complex environmental and biological samples present analytical challenges due to its volatility and potential for low concentrations. Method development is crucial for accurate and reliable quantification, focusing on robust sample preparation, sensitive detection, and the ability to identify previously unknown related compounds.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical first step to isolate this compound from the sample matrix and concentrate it to levels amenable to instrumental analysis. The choice of extraction technique depends on the matrix (e.g., water, soil, air, biological tissues).

For aqueous samples, solid-phase extraction (SPE) is a widely adopted and effective technique for concentrating fluorinated compounds. This method involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of an appropriate solvent.

For air and other gaseous samples, sorbent tube sampling followed by thermal desorption is a common approach. Air is drawn through a tube packed with a specific sorbent material that traps volatile organic compounds like this compound. The tube is then heated in the laboratory to release the trapped analytes directly into the analytical instrument.

Biological matrices, such as tissues and plasma, often require more rigorous extraction procedures to remove interfering substances like lipids and proteins. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) , initially developed for pesticide residue analysis, have been adapted for the extraction of a wide range of organic compounds from complex matrices.

Table 1: Comparison of Sample Preparation Techniques for this compound

| Technique | Matrix Applicability | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Water, Wastewater | High concentration factor, good cleanup | Can be time-consuming, requires solvent |

| Sorbent Tube/Thermal Desorption | Air | High sensitivity for volatile compounds | Potential for analyte breakthrough |

| QuEChERS | Biological Tissues, Soil | Fast, high throughput, low solvent use | Matrix effects can be significant |

Quantitative Analysis and Detection Limits

The primary analytical technique for the quantitative analysis of fluorinated compounds like this compound is gas chromatography-mass spectrometry (GC-MS) . For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed. This technique allows for the selection of specific precursor and product ions, minimizing interference from the sample matrix and achieving low detection limits.

The development of a quantitative method involves optimizing chromatographic conditions to ensure good separation of this compound from other compounds and mass spectrometer parameters for sensitive detection. Calibration curves are generated using certified reference standards to ensure the accuracy of the quantification.

Method detection limits (MDLs) and practical quantitation limits (PQLs) are determined to define the sensitivity of the analytical method. These limits are influenced by the sample matrix, the efficiency of the extraction process, and the sensitivity of the instrument.

Table 2: Typical Performance of a GC-MS/MS Method for this compound Quantification

| Parameter | Water | Air | Biological Tissue |

| Method Detection Limit (MDL) | 0.1 - 1.0 ng/L | 1 - 10 pg/m³ | 0.01 - 0.1 ng/g |

| Practical Quantitation Limit (PQL) | 0.5 - 5.0 ng/L | 5 - 50 pg/m³ | 0.05 - 0.5 ng/g |

| Linearity (R²) | >0.995 | >0.995 | >0.995 |

| Recovery | 80 - 110% | 70 - 120% | 75 - 115% |

| Relative Standard Deviation (RSD) | <15% | <20% | <15% |

Non-Targeted Analysis for Unknown Fluorinated Compounds

While targeted analysis is effective for quantifying known compounds like this compound, it cannot identify unexpected or novel fluorinated compounds that may also be present in a sample. Non-targeted analysis (NTA) has emerged as a powerful tool for comprehensive screening of environmental and biological samples. currenta.de

NTA typically utilizes high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometers, coupled with gas or liquid chromatography. These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

The workflow for non-targeted analysis involves acquiring full-scan mass spectral data, followed by sophisticated data processing to identify potential fluorinated compounds based on characteristic mass defects or isotopic patterns. Putative identifications are then made by searching spectral libraries and databases. Confirmation of the identity of a newly detected compound requires comparison with a certified reference standard.

Standardization of Analytical Protocols

The standardization of analytical protocols is essential for ensuring the comparability and reliability of data generated by different laboratories. Standardized methods are crucial for regulatory monitoring, environmental assessment, and scientific research.

Standardization involves the development and validation of detailed analytical procedures that specify sample collection, preservation, extraction, cleanup, and instrumental analysis steps. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and international organizations like the International Organization for Standardization (ISO) are involved in the development and approval of standard methods.

Key components of a standardized protocol include:

Defined scope and applicability: Clearly stating the matrices and concentration ranges for which the method is valid.

Quality control requirements: Specifying the use of blanks, spikes, and certified reference materials to monitor method performance.

Performance criteria: Establishing acceptable ranges for parameters such as accuracy, precision, and detection limits.

Inter-laboratory validation: Demonstrating the reproducibility of the method across multiple laboratories.

While specific standardized methods for this compound may not be as widespread as those for more historically prevalent per- and polyfluoroalkyl substances (PFAS), the principles and techniques outlined in methods for other volatile fluorinated compounds can be adapted and validated for its analysis. The use of certified reference materials for this compound is fundamental for accurate calibration and quality control.

Applications and Emerging Research Areas for 1h,4h Octafluorobutane

Potential as a Solvent in Chemical Processes

Beyond refrigeration, fluorinated compounds are explored for their unique solvent properties. 1h,4h-Octafluorobutane has been utilized as a medium for chemical reactions, specifically in suspension polymerization. researchgate.net In a study on the synthesis of ultra-high molecular weight polyolefins, this compound served as the reaction medium. researchgate.net The use of this fluorinated solvent allowed the polymerization reactions to be carried out successfully at temperatures close to room temperature. A key advantage noted in the research was the easy isolation of the resulting polymer products, which precipitate out of the solvent. researchgate.net This demonstrates its potential as a specialized solvent in processes where product separation and reaction conditions are critical.

Applications in Materials Science

The unique properties of fluorinated compounds make them valuable in materials science.

This compound has been used as a medium in the synthesis of advanced polymers. Research has demonstrated its application in the Ziegler-Natta catalyst-initiated suspension polymerization of poly(1-hexene), poly(1-octene), and poly(1-decene). researchgate.net The use of an octafluorobutane medium facilitated the production of these ultra-high molecular weight polyolefins with regular structures and in high yields. researchgate.net This application highlights its role not as a direct precursor that gets incorporated into the final material's structure, but as a critical enabler—a reaction environment that facilitates the synthesis of advanced materials with desirable properties.

Fluoropolymers and other fluorinated compounds are known for their excellent electrical insulating properties, which are linked to their dielectric characteristics. alfa-chemistry.com A key property is the dielectric constant (or permittivity), which is the ability of a material to store electrical energy in an electric field. alfa-chemistry.comclippercontrols.com Fluorinated compounds typically exhibit a low dielectric constant. alfa-chemistry.comresearchgate.net

Catalytic Applications of Fluorinated Compounds

The unique properties of fluorinated compounds, stemming from the high electronegativity and small size of the fluorine atom, have led to their exploration in various catalytic applications. The introduction of fluorine into a catalyst's structure can significantly alter its electronic properties, surface acidity, and stability, thereby enhancing its catalytic activity and selectivity. While the direct catalytic applications of this compound are not extensively documented in publicly available research, the broader class of fluorinated compounds is a subject of growing interest in catalysis.

Fluorinated Catalysts for Oxygen Evolution Reaction

The oxygen evolution reaction (OER) is a critical process in several renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. However, the OER is often a bottleneck due to its slow kinetics, requiring efficient electrocatalysts to proceed at a practical rate. Recent research has highlighted the significant potential of fluorinated materials as highly effective OER catalysts.

The incorporation of fluorine into catalyst structures has been demonstrated to be an effective strategy for boosting OER performance. dntb.gov.ua This improvement is largely attributed to fluorine's exceptional electronegativity, the highest of any element. rsc.org This property leads to the formation of highly ionic metal-fluorine bonds, which can promote the necessary electrocatalytic reactions for OER. rsc.org Fluorination has been shown to significantly reduce the overpotential and the Tafel slope, two key metrics for catalytic activity, while also enhancing the catalyst's stability. dntb.gov.ua On average, fluorination can lead to a 21.6% reduction in overpotential and a 29.6% reduction in the Tafel slope. rsc.org

Research has explored various types of fluorinated catalysts, including binary, ternary, and high-entropy transition-metal fluorides, oxyfluorides, and fluorinated versions of oxides, (oxy)hydroxides, and other materials. rsc.org For instance, the introduction of fluorine can accelerate the formation of active metal oxyhydroxides with abundant oxygen vacancies, which are crucial for the catalytic cycle. nih.govd-nb.info These oxygen vacancies can activate lattice oxygen, increasing the participation of the lattice-oxygen-mediated mechanism in the OER, which can break the limitations of the conventional adsorbate evolution mechanism. nih.govd-nb.info

A notable example is a surface-fluorinated 2D/2D FeNi layered double hydroxide/MXene hybrid (F-LDH/MX). nih.govd-nb.info This catalyst demonstrates excellent OER performance with a low overpotential and a small Tafel slope, outperforming the non-fluorinated counterparts and even the benchmark RuO₂ catalyst. nih.govd-nb.info The enhanced performance is attributed to the synergistic effects of the hierarchical structure and the modulated active surface due to fluorination. nih.govd-nb.info

The method of fluorination and the resulting structural characteristics of the catalyst are closely linked to its OER performance. rsc.org Strategies such as fluorine doping have proven successful in enhancing the catalytic activity of various materials. rsc.org The modification of catalysts into fluorides can control the electronic structure and the adsorption strength of reaction intermediates, which is an effective design strategy for novel catalysts. researchgate.net For example, an electrochemistry-driven fluorine-enabled surface-reconstruction strategy has been used to convert ultrathin NiFeOₓFᵧ nanosheets into an Fe-enriched Ni(Fe)OₓHᵧ phase, resulting in a highly active OER electrocatalyst. acs.org

The table below summarizes the performance of several fluorinated and non-fluorinated catalysts for the oxygen evolution reaction, highlighting the positive impact of fluorination.

| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |

| LDH | Not specified | 115.86 |

| LDH/MX | 302 | 88.74 |

| F-LDH | 286 | 77.14 |

| F-LDH/MX | 251 | 40.28 |

| RuO₂ | 352 | 112.09 |

| F-Ni₃S₂ | 239 | 36 |

This table presents data extracted from studies on fluorinated catalysts to illustrate the comparative performance enhancements due to fluorination. nih.govd-nb.inforesearchgate.net

Regulatory Framework and Policy Implications

International and National Regulations on Fluorinated Gases

Recognizing the significant contribution of fluorinated gases to global warming, international agreements and national laws have been enacted to control their production, consumption, and emissions. 1H,4H-octafluorobutane, also identified as HFC-338pcc, falls under the category of hydrofluorocarbons (HFCs) and is therefore subject to these regulations. cymitquimica.comnih.gov

A landmark international agreement is the Kigali Amendment to the Montreal Protocol , which aims to gradually reduce the production and consumption of HFCs. europa.eu This legally binding agreement mandates a phasedown schedule for signatory countries, with the goal of achieving an 80-85% reduction in HFC use by 2045. wechemglobal.com The successful implementation of the Kigali Amendment is projected to prevent up to 0.4°C of global warming by the end of the century. nih.gov

On a regional and national level, several key regulations are in place:

European Union: The F-gas Regulation (EU) 2024/573 is a comprehensive piece of legislation that aims to cut the EU's F-gas emissions by two-thirds by 2030 compared to 2014 levels. nih.govepa.gov It employs a quota system to phase down the availability of HFCs on the market, bans their use in certain new equipment, and mandates leak checks, proper servicing, and recovery of gases at the end of a product's life. nih.govenvironment.govt.nz The updated 2024 regulation introduces a steeper reduction in HFCs, with a complete phase-out targeted by 2050. epa.govenvironment.govt.nz

United States: The American Innovation and Manufacturing (AIM) Act directs the Environmental Protection Agency (EPA) to phase down the production and consumption of HFCs by 85% by 2036. acs.org The EPA implements this through an allowance allocation and trading program. The act also authorizes the EPA to issue regulations for managing HFCs, including maximizing their reclamation and minimizing their release from equipment. acs.orgmdpi.com

Other Nations: Various other countries have implemented national policies to control HFCs. nih.gov For instance, Japan's "Act on the Rational Use and Proper Management of Fluorocarbons" sets GWP targets for different applications. nih.gov New Zealand has incorporated synthetic greenhouse gases into its Emissions Trading Scheme. nih.gov

| Regulation/Agreement | Jurisdiction | Key Objective |

|---|---|---|

| Kigali Amendment to the Montreal Protocol | International | Phasedown of HFC production and consumption by 80-85% by 2045. wechemglobal.com |

| F-gas Regulation (EU) 2024/573 | European Union | Reduce F-gas emissions by two-thirds by 2030 (vs. 2014); complete HFC phase-out by 2050. nih.govepa.govenvironment.govt.nz |

| American Innovation and Manufacturing (AIM) Act | United States | Phasedown HFC production and consumption by 85% by 2036. acs.org |

Life Cycle Assessment (LCA) of Fluorinated Compounds

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal. nih.govmdpi.com For fluorinated compounds like this compound, LCA provides a comprehensive understanding of their environmental footprint beyond just their direct global warming potential. acs.orgnih.gov

The methodology for conducting an LCA is outlined in the ISO 14040 and 14044 standards. nih.govmdpi.com It involves four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (a quantified measure of the function of the product), and the system boundaries. mdpi.com

Life Cycle Inventory (LCI): This involves compiling the inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for each stage of the product's life cycle. nih.govacs.org

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. nih.govacs.org

A significant challenge in conducting LCAs for fluorinated substances is data quality. mdpi.com The lack of comprehensive information on some of these compounds and variations in methodologies across different studies can lead to uncertainties and hinder the comparability of results. acs.orgmdpi.comacs.org Ensuring the accuracy and credibility of data through robust assurance programs, including internal and third-party reviews, is crucial for making informed decisions based on LCA outcomes. sphera.com

The Life Cycle Impact Assessment (LCIA) phase of an LCA evaluates a range of potential environmental impacts. For fluorinated compounds, key impact categories include:

Global Warming Potential (GWP): This is a primary concern for HFCs and measures their contribution to climate change relative to carbon dioxide. nih.govacs.orgeuropa.eu

Ozone Depletion Potential (ODP): While HFCs like this compound have zero ODP, this category is crucial when comparing them to the ozone-depleting substances they replaced. nih.govacs.org

Toxicity Potentials: These assess the potential harm to humans and various ecosystems (freshwater, marine, and terrestrial). nih.govacs.orgecochain.com The high persistence of some fluorinated compounds can lead to significant ecotoxicity impacts. nih.govfoodpackagingforum.org

Acidification Potential: This relates to the emission of substances that cause acid rain, such as sulfur dioxide and nitrogen oxides. nih.govacs.orgresearchgate.net

Eutrophication Potential: This measures the potential for excessive enrichment of water bodies with nutrients, leading to algal blooms and oxygen depletion. nih.govacs.orgresearchgate.net

Abiotic Depletion Potential: This assesses the depletion of non-living (abiotic) resources like fossil fuels and minerals. nih.govecochain.com

| Impact Category | Description | Unit of Measurement |

|---|---|---|

| Global Warming Potential (GWP) | Contribution to climate change. europa.eu | kg CO₂ equivalent europa.eu |

| Ozone Depletion Potential (ODP) | Potential to deplete the stratospheric ozone layer. nih.gov | kg CFC-11 equivalent nih.gov |

| Human Toxicity Potential (HTP) | Potential harm to human health from toxic substances. nih.gov | kg 1,4-dichlorobenzene (B42874) equivalent nih.gov |

| Acidification Potential (AP) | Potential to cause acid rain. nih.gov | kg SO₂ equivalent nih.gov |

| Eutrophication Potential (EP) | Potential to cause nutrient enrichment in water bodies. nih.gov | kg PO₄ equivalent nih.gov |

The concept of a circular economy, which aims to minimize waste and maximize the use of resources, is increasingly being applied to fluorinated gases. acs.orgresearchgate.net Instead of the traditional linear "take-make-dispose" model, a circular approach involves recovering, recycling, and reclaiming these valuable chemicals. mdpi.comnih.gov This not only reduces the need for new production but also prevents the emission of potent greenhouse gases from end-of-life equipment. mdpi.com

Several innovative technologies are being developed to facilitate the recycling of fluorinated compounds:

Separation Technologies: Azeotropic mixtures of HFCs in refrigerant blends can be difficult to separate. The use of fluorinated ionic liquids as absorbents shows promise in selectively recovering individual compounds for reuse. acs.orgacs.org

Chemical Recycling: Research is underway to develop catalytic processes that can convert waste F-gases into valuable chemical building blocks for use in industries like pharmaceuticals and agrochemicals. sfi.ie

Mechanochemical Destruction and Recovery: A process involving the mechanical grinding of per- and polyfluoroalkyl substances (PFAS) with potassium phosphate (B84403) salts can break down the strong chemical bonds. bioengineer.org This not only destroys the hazardous waste but also allows for the recovery of fluoride (B91410), which can be used to generate essential fluorinating agents, thus closing the loop on fluorine use. bioengineer.org

Development of Sustainable Alternatives and Mitigation Strategies

In parallel with regulatory controls and recycling efforts, a significant focus is on developing and deploying sustainable alternatives to high-GWP HFCs and implementing strategies to mitigate their emissions. epa.govenvironment.govt.nz

Sustainable Alternatives: The search for alternatives is driven by the need for substances with low environmental impact, high energy efficiency, and safety in application. Key alternatives include:

Natural Refrigerants: These substances occur naturally in the environment and have very low GWPs. wechemglobal.comnibusinessinfo.co.uk

Ammonia (R-717): Highly energy-efficient with a GWP of near zero, it is widely used in industrial refrigeration. wechemglobal.comnibusinessinfo.co.uk

Carbon Dioxide (R-744): With a GWP of 1, CO2 is increasingly used in commercial refrigeration, such as in supermarket systems. wechemglobal.comnibusinessinfo.co.uk

Hydrocarbons (e.g., Propane R-290, Isobutane R-600a): These have GWPs of less than 4 and are common in domestic and light commercial refrigeration. wechemglobal.comdrawdown.org

Hydrofluoroolefins (HFOs): These are a newer generation of fluorinated gases that have a carbon-carbon double bond, which makes them break down much faster in the atmosphere. nih.gov Consequently, they have very low GWPs (often less than 1) compared to HFCs. nih.gov HFOs and blends of HFOs with HFCs are now used in various applications, including mobile air conditioning and commercial refrigeration. mdpi.comnibusinessinfo.co.uk